molecular formula C19H20ClN5OS B2961400 (5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034530-04-4

(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

Cat. No.: B2961400
CAS No.: 2034530-04-4
M. Wt: 401.91
InChI Key: UQJUBNRKLWCYBS-UHFFFAOYSA-N
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Description

The compound (5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone features a hybrid heterocyclic scaffold combining a 5-chlorothiophene moiety, a piperazine linker, and a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl core. The chlorothiophene group may enhance lipophilicity and influence binding interactions through halogen bonding or π-stacking .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c20-16-6-5-15(27-16)19(26)24-11-9-23(10-12-24)18-17-13-3-1-2-4-14(13)22-25(17)8-7-21-18/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJUBNRKLWCYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a 5-chlorothiophenyl moiety linked to a piperazine ring that is further substituted with a tetrahydropyrazino[1,2-b]indazol group. The presence of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Antidepressant Activity : Compounds containing piperazine and indazole derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
  • Antimicrobial Activity : Similar thiophene-based compounds have demonstrated moderate to good antimicrobial properties against various pathogens.
  • CNS Activity : The tetrahydropyrazino group suggests possible central nervous system (CNS) activity, potentially influencing mood and cognition.

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by modifications to its structure. Key observations include:

  • The chlorine substitution on the thiophene ring enhances receptor binding affinity.
  • The tetrahydropyrazino moiety is crucial for CNS activity and may interact with serotonin or dopamine receptors.

Table 1 summarizes the relationship between structural modifications and biological activity.

ModificationEffect on Activity
Chlorine on thiopheneIncreased receptor affinity
Tetrahydropyrazino groupEnhanced CNS activity
Piperazine substitutionsVarying effects on neurotransmitter modulation

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiophene derivatives, several analogs were tested against common bacterial strains. The results indicated that compounds similar to our target showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli .

Study 2: CNS Activity

A pharmacological evaluation of piperazine derivatives demonstrated that certain modifications led to increased serotonin receptor binding, suggesting potential antidepressant effects. The study highlighted the importance of the tetrahydropyrazino structure in enhancing CNS penetration and efficacy .

Comparison with Similar Compounds

Key Structural Features and Hypothesized Activity

The table below compares the target compound with three analogs identified in the literature (see , and 7):

Compound Name / ID Substituent on Methanone Heterocyclic Core Molecular Weight Key Functional Differences Hypothesized Activity/Properties
Target Compound 5-Chlorothiophen-2-yl 7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl ~439 (estimated) Chlorothiophene, fused pyrazinoindazol Enhanced kinase selectivity, metabolic stability
2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone 3-Chloro-4-methoxyphenyl Same as target compound 439.9 Methoxy group, chloro-phenyl Improved solubility, altered receptor affinity
(5-Chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone 5-Chloro-pyridin-thiazol Piperazine with 4-chlorobenzyl substituent 462.40 Thiazole, pyridine, chlorobenzyl Antiproliferative activity, possible toxicity (H302 hazard)
Phenyl(piperazin-1-yl)methanone derivatives (e.g., 11a-l) Benzoimidazole-alkyl/aryl groups Benzoimidazole-piperazine hybrid ~350–450 Benzoimidazole instead of pyrazinoindazol Antimicrobial or CNS-targeted activity

Functional Group Impact Analysis

  • Chlorothiophene vs. Chlorophenyl () :
    The 5-chlorothiophen-2-yl group in the target compound offers a sulfur-containing aromatic system, which may improve membrane permeability compared to the 3-chloro-4-methoxyphenyl group in the analog. The methoxy group in the latter could enhance solubility but reduce lipophilicity .
  • Pyrazinoindazol vs. In contrast, benzoimidazole-piperazine hybrids (e.g., 11a-l) may exhibit broader but less selective interactions due to conformational flexibility .
  • Thiazole-Pyridine vs. Chlorothiophene () :
    The thiazole-pyridine substituent in the compound introduces hydrogen-bonding capabilities (via the thiazole NH), which could enhance target engagement but also increase metabolic susceptibility. The chlorothiophene in the target compound may prioritize hydrophobic interactions .

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